2,5-Dichloro-4-hydroxybenzoic acid

Description

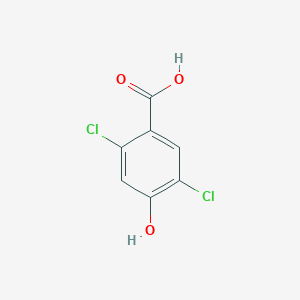

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHMEINNGLIDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 2,5 Dichloro 4 Hydroxybenzoic Acid

Direct Synthesis Approaches and Pathway Elucidation

The synthesis of 2,5-dichloro-4-hydroxybenzoic acid presents a regiochemical challenge due to the directing effects of the hydroxyl and carboxyl groups on the aromatic ring. While methods for other isomers are documented, the targeted synthesis of the 2,5-dichloro isomer requires specific strategies to control the chlorination pattern.

Regioselective Chlorination Techniques in Hydroxybenzoic Acid Synthesis

The direct chlorination of 4-hydroxybenzoic acid typically leads to the formation of 3,5-dichloro-4-hydroxybenzoic acid. This is because the hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The positions ortho to the powerful hydroxyl group (positions 3 and 5) are therefore preferentially chlorinated.

A documented procedure for the synthesis of the related isomer, 3,5-dichloro-4-hydroxybenzoic acid, involves the chlorination of ethyl 4-hydroxybenzoate (B8730719) with sulfuryl chloride. The resulting ethyl 3,5-dichloro-4-hydroxybenzoate is then saponified to yield the free acid. orgsyn.org This highlights a common strategy of protecting the carboxylic acid as an ester to potentially influence the regioselectivity of the chlorination and to improve solubility.

Achieving the 2,5-dichloro substitution pattern on a 4-hydroxybenzoic acid scaffold is less straightforward. The introduction of a chlorine atom at the 2-position, which is ortho to both the hydroxyl and carboxyl groups, is sterically hindered and electronically less favored compared to the 3 and 5 positions. Indirect routes may be necessary to achieve this specific isomer. For instance, starting with a precursor that already has the desired 2,5-dichloro substitution pattern and then introducing the hydroxyl and carboxyl groups could be a viable, albeit more complex, synthetic strategy.

Optimization of Reaction Conditions for Targeted Isomer Formation and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield of the desired this compound and minimizing the formation of unwanted isomers and byproducts. Key parameters that can be manipulated include the choice of chlorinating agent, solvent, temperature, reaction time, and the use of catalysts.

For chlorination reactions, common agents include chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The reactivity and selectivity of these reagents can vary significantly. The choice of solvent can influence the solubility of the reactants and the stability of reaction intermediates, thereby affecting the product distribution. Temperature is a critical factor; higher temperatures can increase reaction rates but may also lead to decreased selectivity and the formation of over-chlorinated products.

Derivatization Reactions for Functional Material Precursors and Probe Molecules

The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and two chlorine atoms—makes this compound a versatile scaffold for the synthesis of a wide range of derivatives with tailored properties.

Esterification and Amidation Routes of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted into esters and amides, which are valuable intermediates for the synthesis of more complex molecules. organic-chemistry.orgresearchgate.netmdpi.com

Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. iajpr.com A common method is the Fischer esterification, which involves refluxing the carboxylic acid and alcohol. organic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comgoogle.comsigmaaldrich.com The resulting acyl chloride can then be reacted with an alcohol to form the ester under milder conditions. A patent describes the esterification of hydroxybenzoic acids with halocarbons in the presence of a nonquaternizable tertiary amine. google.com

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. Direct condensation of the carboxylic acid and amine is often difficult and requires high temperatures. More commonly, the carboxylic acid is activated first. This can be achieved by converting it to an acyl chloride, as described for esterification, followed by reaction with an amine. researchgate.net Another approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents facilitate the formation of an amide bond under mild conditions. nih.gov Research on the amidation of hydroxycinnamic acids has demonstrated facile synthesis of natural phenol (B47542) amides. mdpi.com Furthermore, a study on the biosynthesis of hydroxybenzoic acid-amine conjugates in engineered E. coli highlights biological routes to amide formation. jmb.or.kr

| Reactant 1 | Reactant 2 | Product Type | Reagents/Conditions | Reference |

| This compound | Alcohol | Ester | Acid catalyst (e.g., H₂SO₄), heat (Fischer Esterification) | organic-chemistry.orgiajpr.com |

| This compound | Alcohol | Ester | 1. SOCl₂ or (COCl)₂2. Alcohol | prepchem.comgoogle.comsigmaaldrich.com |

| This compound | Amine | Amide | 1. SOCl₂ or (COCl)₂2. Amine | researchgate.net |

| This compound | Amine | Amide | Coupling agents (e.g., DCC, EDC), optional additives (e.g., HOBt, DMAP) | nih.gov |

Formation of Heterocyclic Compounds Incorporating the Benzoic Acid Scaffold

The functional groups of this compound can be utilized to construct heterocyclic rings, leading to a diverse range of compounds with potential biological or material applications.

Benzoxazine (B1645224) Derivatives: Benzoxazines are a class of heterocyclic compounds that can be synthesized from a phenol, a primary amine, and formaldehyde (B43269). nih.gov In the context of this compound, the phenolic hydroxyl group could potentially participate in a Mannich-type condensation with a primary amine and formaldehyde to form a benzoxazine ring. The reaction typically involves heating the three components in a suitable solvent. The resulting benzoxazine would incorporate the dichlorinated benzoic acid moiety, offering a scaffold for further functionalization. The synthesis of quinoxaline-containing benzoxazines has been reported, demonstrating the versatility of this reaction. nih.gov

Thiazole (B1198619) Derivatives: Thiazoles are another important class of heterocyclic compounds. While direct synthesis from a benzoic acid is not typical, the carboxylic acid group can be a handle for constructing a thiazole ring. For instance, the carboxylic acid could be converted to an α-haloketone, which can then be reacted with a thiourea (B124793) or thioamide to form the thiazole ring via the Hantzsch thiazole synthesis. A study describes the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which could serve as a reference for developing synthetic routes. nih.gov Another approach involves the condensation of dithiooxamide (B146897) with an aromatic aldehyde, which could potentially be derived from the benzoic acid, to form thiazolo[5,4-d]thiazoles. mdpi.com

Synthesis of Azo Derivatives

The phenolic nature of this compound makes it a suitable coupling component for the synthesis of azo dyes. Azo compounds are characterized by the -N=N- functional group and are widely used as colorants. jocpr.comnih.gov

The synthesis of azo derivatives typically involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aniline. unb.ca In this case, this compound would serve as the coupling component. The reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. unb.ca

The general procedure involves dissolving the primary aromatic amine in an acidic solution (e.g., hydrochloric acid) and treating it with a cold solution of sodium nitrite (B80452) (NaNO₂) to form the diazonium salt. This is then added to a cooled alkaline solution of this compound. The coupling reaction usually occurs at the position ortho or para to the activating hydroxyl group. Given that the positions ortho to the hydroxyl group (positions 3 and 5) are already chlorinated, the coupling would likely be directed to the remaining activated position on the ring, if available and sterically accessible. The resulting azo dyes would incorporate the dichlorinated hydroxybenzoic acid moiety, and their color and properties would depend on the nature of the aromatic amine used for diazotization. The synthesis of azo dyes from 4-hydroxybenzoic acid and 2,4-dihydroxybenzoic acid has been well-documented, providing a solid foundation for developing procedures for the 2,5-dichloro derivative. jocpr.comekb.eg

| Diazonium Salt Source (Aromatic Amine) | Coupling Component | Product | General Conditions | Reference |

| Primary Aromatic Amine | This compound | Azo Dye | 1. Diazotization (NaNO₂, HCl, 0-5 °C)2. Azo Coupling (alkaline solution of coupling component, 0-10 °C) | jocpr.comunb.ca |

Catalytic Processes in the Synthesis of this compound and its Derivatives

The industrial production and laboratory synthesis of this compound and its subsequent derivatives rely heavily on catalytic methodologies to ensure high yields, selectivity, and process efficiency. Catalysts play a pivotal role in the two primary transformations required for its synthesis: the selective chlorination of a phenolic precursor and the carboxylation of a dichlorinated phenol. Furthermore, catalytic methods are instrumental in the derivatization of the final compound to create a variety of functionalized molecules.

The synthesis of substituted benzoic acids often involves carboxylation reactions. A notable method is the Kolbe-Schmitt reaction, where a phenoxide is treated with carbon dioxide under pressure and heat to introduce a carboxyl group. nih.govbyjus.com While effective, this reaction often requires harsh conditions. Modern advancements have focused on developing catalytic systems that operate under milder conditions. For instance, various metal complexes, including copper, silver, palladium, and rhodium, have been shown to catalyze the carboxylation of C-H bonds using CO2 as a C1 feedstock. mdpi.comruhr-uni-bochum.de Copper and silver catalysts, in particular, have been effective for the carboxylation of heteroarenes and terminal alkynes, which share some electronic similarities with activated phenolic rings. ruhr-uni-bochum.de

The chlorination of phenolic compounds is another critical step. The direct halogenation of phenols can lead to a mixture of products. Catalysts are employed to direct the regioselectivity of the chlorination. For example, the synthesis of 2,4-dichlorophenol (B122985) has been achieved using a mixed catalyst system of boric acid, diphenyl sulfide, and ferric chloride, which acts as a positioning agent to favor the formation of the desired isomer. google.com Similarly, acid-catalyzed halogenation is a known method for introducing halogens onto activated aromatic rings. youtube.com

The derivatization of the resulting this compound often involves reactions of the carboxylic acid group, such as esterification. This process is typically catalyzed by strong acids like sulfuric acid. mdpi.com Other derivatizations can involve modifications of the aromatic ring, though these are less common. The development of novel derivatives often employs catalytic condensation reactions to build more complex molecular scaffolds. For example, acid-catalyzed condensation of related hydroxyphenyl-pyrrolidine-carboxylic acids with various reagents has been used to synthesize new benzimidazole (B57391) and triazine derivatives. mdpi.com

Below are tables summarizing various catalytic systems relevant to the synthesis and derivatization of compounds structurally related to this compound, illustrating the types of catalysts, substrates, and conditions employed.

Table 1: Catalytic Carboxylation Reactions

This table presents examples of catalytic systems used for the carboxylation of various organic substrates, a key step in the synthesis of benzoic acids.

| Catalyst System | Substrate Type | Reagent | Conditions | Product Type | Reference |

| Copper(I) iodide/TMEDA | Aryl iodide | CO₂ (1 atm) | 25–70 °C, DMSO solvent | Aryl carboxylic acid | mdpi.com |

| Silver benzoate/MTBD | Ketones with alkynes | CO₂ (10 atm) | Mild | Lactone derivatives | mdpi.com |

| [Cu(IPr)OH] | Oxazole, Fluorobenzene | KOtBu | High yield | Heterocyclic carboxylic acids | mdpi.com |

| Pd(OAc)₂ | 2-Hydroxystyrene | CS₂CO₃, CO₂ (1 atm) | 100 °C | Coumarins | mdpi.com |

| Silver(I) salts/DMSO | Terminal alkynes | CO₂ (ambient pressure) | Mild | Propiolic acids | ruhr-uni-bochum.de |

| β-cyclodextrin | Phenols | CCl₄ | Mild | 4-Hydroxybenzoic acids | researchgate.net |

TMEDA: Tetramethylethylenediamine, DMSO: Dimethyl sulfoxide, MTBD: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, Pd(OAc)₂: Palladium(II) acetate.

Table 2: Catalytic Halogenation Reactions

This table outlines catalytic methods for the halogenation of aromatic compounds, a fundamental process for producing chlorinated precursors.

| Catalyst System | Substrate | Reagent | Reaction Type | Product | Reference |

| Acid (H⁺) | Asymmetrical ketone | Br₂, Cl₂, or I₂ | Alpha halogenation | Halogenated ketone | youtube.com |

| Boric acid, Diphenyl sulfide, Ferric chloride | Phenol or o-chlorophenol | Cl₂ | Chlorination | 2,4-Dichlorophenol | google.com |

| Red phosphorus | Carboxylic acids with α-H | Cl₂ or Br₂ | α-Halogenation | α-Halocarboxylic acids | byjus.com |

| None (Lewis Acid character of reagent) | Ethyl 4-hydroxybenzoate | Sulfuryl chloride | Chlorination | Ethyl 3,5-dichloro-4-hydroxybenzoate | orgsyn.org |

Table 3: Catalytic Derivatization Reactions

This table showcases examples of catalysts used to modify carboxylic acids and related compounds to synthesize various derivatives.

| Catalyst System | Substrate | Reagent(s) | Reaction Type | Product | Reference |

| Sulfuric acid | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methanol | Esterification | Methyl ester derivative | mdpi.com |

| Glacial acetic acid | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione | Condensation | N-(2,5-dimethyl-1H-pyrrol-1-yl) derivative | mdpi.com |

| Hydrochloric acid | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Pentane-2,4-dione | Condensation | 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl) derivative | mdpi.com |

| 6 M Hydrochloric acid | 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Benzene-1,2-diamines | Condensation | Benzimidazole derivatives | mdpi.com |

Spectroscopic Characterization and Structural Elucidation of 2,5 Dichloro 4 Hydroxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be mapped.

The ¹H NMR spectrum of 2,5-dichloro-4-hydroxybenzoic acid is expected to be relatively simple, showing distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The substitution pattern on the benzene (B151609) ring—with chloro groups at positions 2 and 5, a hydroxyl group at position 4, and a carboxylic acid at position 1—leaves two aromatic protons at positions 3 and 6.

These two protons (H-3 and H-6) are in different chemical environments and are not adjacent, thus they are expected to appear as two distinct singlets. The electron-withdrawing effects of the adjacent chlorine and carboxylic acid groups will significantly deshield these protons, shifting their resonance to a lower field. For comparison, the aromatic protons of 4-hydroxybenzoic acid appear as two doublets around 6.84 ppm and 7.80 ppm in DMSO-d₆. chemicalbook.com The introduction of two chlorine atoms is anticipated to shift these signals further downfield. In 2-chloro-4-hydroxybenzoic acid, the aromatic protons resonate at 6.81, 6.90, and 7.78 ppm chemicalbook.com, demonstrating the deshielding effect of the halogen.

The protons of the carboxylic acid and phenolic hydroxyl groups are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets and can undergo deuterium (B1214612) exchange upon addition of D₂O. In 4-hydroxybenzoic acid, these signals are observed at approximately 12.4 ppm (COOH) and 10.2 ppm (OH) in DMSO-d₆. chemicalbook.com Similar shifts are expected for this compound, although the electronic effects of the chloro substituents may cause slight variations.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Related Compounds (in DMSO-d₆)

| Compound | Ar-H (ppm) | -OH (ppm) | -COOH (ppm) |

| This compound (Predicted) | ~7.9 (s, H-6), ~7.0 (s, H-3) | ~10.5-11.0 (br s) | ~12.5-13.0 (br s) |

| 4-Hydroxybenzoic acid chemicalbook.com | 7.80 (d), 6.84 (d) | 10.2 (br s) | 12.4 (br s) |

| 2-Chloro-4-hydroxybenzoic acid chemicalbook.com | 7.78 (d), 6.90 (d), 6.81 (dd) | N/A | N/A |

| 2,5-Dihydroxybenzoic acid chemicalbook.com | 7.21 (d), 6.99 (d), 6.83 (dd) | 10.6 (br s) | N/A |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. N/A: Data not available in the provided source.

The proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals, corresponding to the seven carbon atoms in the molecule, as there is no molecular symmetry. The chemical shifts provide insight into the electronic environment of each carbon atom.

The carbonyl carbon of the carboxylic acid group is expected to have the largest chemical shift, typically appearing in the range of 165-175 ppm. For 4-hydroxybenzoic acid, this signal is at 167.6 ppm. bmrb.io The aromatic carbons will resonate in the 110-160 ppm region. The carbons bearing the electronegative chloro and hydroxyl substituents (C-2, C-4, C-5) will be significantly affected. The carbon attached to the hydroxyl group (C-4) is expected to be shielded compared to the others, while those attached to chlorine (C-2, C-5) will be deshielded. The quaternary carbon attached to the carboxylic acid (C-1) will also be downfield.

By comparing with the ¹³C NMR data for 4-hydroxybenzoic acid bmrb.iohmdb.caspectrabase.com, predictions can be made for the chemical shifts of this compound. The introduction of chlorine atoms generally causes a downfield shift for the carbon atom directly attached and can have variable effects on adjacent carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for 4-Hydroxybenzoic Acid

| Carbon Atom | 4-Hydroxybenzoic acid (ppm) bmrb.io | This compound (Predicted ppm) |

| C=O | 167.6 | ~166-170 |

| C-1 | 121.8 | ~123-127 |

| C-2 | 132.0 | ~130-134 (C-Cl) |

| C-3 | 115.6 | ~117-121 |

| C-4 | 162.0 | ~155-160 (C-OH) |

| C-5 | 115.6 | ~125-129 (C-Cl) |

| C-6 | 132.0 | ~133-137 |

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.

COSY would confirm the coupling between any adjacent protons, although for this compound, no H-H coupling is expected between the aromatic protons.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons (C-3 and C-6).

HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would allow for the assignment of the quaternary carbons (C-1, C-2, C-4, C-5) by observing their correlations with the aromatic protons (H-3 and H-6) and the acidic protons. For example, H-6 would show a correlation to the carbonyl carbon (C=O), C-1, and C-5.

These advanced techniques are routinely used for the structural elucidation of complex natural products and their synthetic derivatives, providing a powerful toolset for confirming the proposed structure of this compound and its derivatives. ipb.pt

Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique "fingerprint" for identification.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, C-Cl, and C=C bonds.

O-H Stretching: Two O-H stretching vibrations are anticipated. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. A sharper band, typically around 3200-3600 cm⁻¹, corresponds to the phenolic hydroxyl group. For comparison, 4-hydroxybenzoic acid shows a carboxylic acid peak at 3449 cm⁻¹ and a phenolic -OH stretching peak at 1588 cm⁻¹. researchgate.netresearchgate.net

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1680 and 1710 cm⁻¹. Intermolecular hydrogen bonding can lower this frequency. In 4-hydroxybenzoic acid, this peak is observed around 1663-1673 cm⁻¹. researchgate.netresearchgate.net

C-Cl Stretching: The C-Cl stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹. These bands can confirm the presence of the chloro substituents.

Aromatic C=C Stretching: The aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations.

C-O Stretching: C-O stretching vibrations for the carboxylic acid and phenol (B47542) will appear in the 1200-1350 cm⁻¹ region.

The NIST WebBook provides an IR spectrum for 2,5-dichlorobenzoic acid, which lacks the 4-hydroxy group. chemicalbook.com This spectrum shows the characteristic broad O-H and C=O stretches for the carboxylic acid group. The addition of the hydroxyl group in this compound would introduce the phenolic O-H stretch and modify the fingerprint region of the spectrum.

Table 3: Predicted and Experimental FTIR Absorption Bands (cm⁻¹) for this compound and Related Compounds

| Vibrational Mode | This compound (Predicted) | 4-Hydroxybenzoic acid researchgate.netresearchgate.net | 2,5-Dichlorobenzoic acid chemicalbook.com |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 3449 | ~2500-3100 (broad) |

| O-H Stretch (Phenol) | 3200-3600 | 1588 (phenolic -OH stretch) | N/A |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | 1663-1673 | ~1700 |

| Aromatic C=C Stretch | 1450-1600 | ~1600, ~1500, ~1430 | ~1580, ~1450 |

| C-Cl Stretch | 600-800 | N/A | Present in fingerprint |

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring and the C-Cl bonds.

For this compound, the Raman spectrum would be expected to show:

Strong bands for the aromatic ring breathing modes, which are often prominent in Raman spectra.

A distinct band for the symmetric C-Cl stretching vibrations.

The C=O stretching vibration, which is typically weaker in Raman than in FTIR.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. In the study of this compound and its related compounds, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) serve distinct and vital roles.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suited for the analysis of volatile and thermally stable compounds. While direct, detailed fragmentation analysis of this compound via GC-MS is not extensively documented in the provided context, its application as an internal standard in metabolic profiling is a notable use. pubcompare.aimdpi.com

In comprehensive metabolite characterization studies, this compound is employed as an internal standard for the quantification of polar metabolites. pubcompare.aimdpi.com An internal standard is a known amount of a compound added to a sample to enable the quantification of other analytes. It is chosen to be chemically similar to the analytes of interest but not naturally present in the sample. After extraction and derivatization to increase volatility, the sample is analyzed by GC-MS. The consistent signal of the internal standard across different samples allows for correction of variations that may occur during sample preparation and injection, thereby improving the accuracy and precision of the quantification of other metabolites. pubcompare.aimdpi.com

Table 1: Application of this compound in GC-MS

| Compound Name | Role | Analytical Method | Purpose |

| This compound | Internal Standard | GC-MS | Quantification of polar metabolites in biological samples. pubcompare.aimdpi.com |

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is indispensable for analyzing less volatile compounds in complex mixtures and for identifying components of degradation pathways. This technique couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry.

Research into the environmental fate and microbial degradation of related chlorinated compounds utilizes LC-MS/MS to monitor the process. For instance, in biodegradation assays of 2,5-dichloro-4-hydroxybenzonitrile, LC-MS/MS serves as the primary analytical tool to track the breakdown of the parent compound and identify its metabolic byproducts. Through this methodology, this compound has been identified as a key intermediate degradation product. The high sensitivity and selectivity of LC-MS/MS allow for the confident identification and quantification of such products even at low concentrations in complex environmental or biological matrices.

Table 2: Identification of this compound using LC-MS/MS

| Precursor Compound | Identified Product | Analytical Technique | Context |

| 2,5-Dichloro-4-hydroxybenzonitrile | This compound | LC-MS/MS | Monitoring of microbial degradation pathways. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Single-crystal X-ray diffraction involves directing an X-ray beam onto a single, high-quality crystal. The resulting diffraction pattern is used to construct a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact spatial arrangement of the molecule in the crystal lattice. This includes the planarity of the benzene ring and the conformation of the carboxylic acid and hydroxyl groups. Crucially, this analysis would elucidate the network of intermolecular interactions that stabilize the crystal structure. These interactions are expected to include:

Hydrogen Bonding: Strong hydrogen bonds are anticipated between the carboxylic acid groups of adjacent molecules, likely forming a dimeric structure common to many benzoic acid derivatives. The phenolic hydroxyl group would also participate in hydrogen bonding, either with another hydroxyl group or a carboxylic acid group.

Halogen Bonding: The chlorine atoms on the aromatic ring could participate in halogen bonding interactions with electronegative atoms on neighboring molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

Confirmation of these interactions requires experimental data from single-crystal X-ray diffraction.

Table 3: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Participating Functional Groups | Potential Significance |

| Hydrogen Bonding | Carboxylic acid (-COOH), Hydroxyl (-OH) | Primary driver of molecular assembly and crystal packing. |

| Halogen Bonding | Chlorine (-Cl) | Directional interactions influencing crystal architecture. |

| π-π Stacking | Benzene Ring | Contributes to the overall stability of the crystal lattice. |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample, providing information about its crystalline phases. Instead of a single crystal, a fine powder of the material is exposed to an X-ray beam, generating a characteristic diffraction pattern.

The PXRD pattern is a fingerprint for a specific crystalline solid. For this compound, this technique would be used to:

Confirm Crystalline Identity: By comparing the experimental pattern to a reference pattern (either calculated from single-crystal data or from a standard database), the identity of the bulk material can be verified.

Assess Purity: The presence of sharp, well-defined peaks indicates a highly crystalline material. The absence of unexpected peaks suggests high phase purity.

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a key tool for identifying and distinguishing between these forms.

In the context of materials science, PXRD is used to examine the orientation of molecular chains in liquid crystalline polymers, which may include derivatives of hydroxybenzoic acids. google.com This analysis helps to correlate the degree of crystallinity and molecular orientation with the material's physical properties. google.comgoogle.com

Table 4: Illustrative Data from Powder X-ray Diffraction Analysis

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| Example Value 1 | Example Value 1 | Example Value 1 |

| Example Value 2 | Example Value 2 | Example Value 2 |

| Example Value 3 | Example Value 3 | Example Value 3 |

| This table is illustrative, showing the typical format of PXRD data. Actual values would be determined experimentally. |

Theoretical and Computational Chemistry of 2,5 Dichloro 4 Hydroxybenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) Studies of Optimized Molecular Geometry, Vibrational Frequencies, and Reactivity

No dedicated DFT studies on 2,5-Dichloro-4-hydroxybenzoic acid providing optimized bond lengths, bond angles, and vibrational frequency data are available. Such studies on similar molecules, like other chlorinated phenols and benzoic acid derivatives, have been performed, but this data cannot be directly extrapolated to the target molecule with scientific accuracy. iipseries.orgkarazin.uadocumentsdelivered.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electrophilic and Nucleophilic Sites

A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is crucial for understanding a molecule's reactivity. While the principles of HOMO-LUMO theory are well-established, specific energy gap values and orbital visualizations for this compound have not been published. karazin.uanih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are vital for identifying the electrophilic and nucleophilic sites of a molecule. Although MEP analysis is a common computational technique, specific maps and charge distribution data for this compound are not present in the reviewed literature. iipseries.org

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

The presence of hydroxyl and carboxylic acid groups suggests that this compound would participate in both intramolecular and intermolecular hydrogen bonding. Computational studies are essential for analyzing the strength and geometry of these bonds. However, a specific computational analysis of the hydrogen bonding networks in this compound is not documented. documentsdelivered.com

Computational Modeling of Solvent Effects and Conformational Preferences

The conformation and properties of this compound are expected to be influenced by different solvents. Computational models are used to predict these effects and determine the most stable conformations in various environments. Specific studies modeling these solvent effects on the target molecule are not available.

Chemical Reactivity and Mechanistic Pathways of 2,5 Dichloro 4 Hydroxybenzoic Acid

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Ring

The susceptibility of the 2,5-Dichloro-4-hydroxybenzoic acid ring to electrophilic attack is governed by the combined directing and activating or deactivating effects of its substituents. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it. The chlorine (-Cl) atoms are deactivating yet also ortho, para-directing. Conversely, the carboxylic acid (-COOH) group is a deactivating group and directs incoming electrophiles to the meta position.

In this specific molecule, the positions on the ring are influenced as follows:

C3: This position is ortho to the strongly activating -OH group and meta to the -COOH group. It is the most likely site for electrophilic substitution due to the dominant activating effect of the hydroxyl group.

C6: This position is ortho to one -Cl atom, meta to the -OH group, and para to the other -Cl atom.

Given the potent activating nature of the hydroxyl group, electrophilic aromatic substitution, such as nitration or halogenation, is predicted to occur preferentially at the C3 position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a substituent on an aromatic ring, typically a halide, by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring. libretexts.org In this compound, the ring is substituted with two electron-withdrawing chlorine atoms and a carboxyl group, which should activate it towards nucleophilic attack. However, the presence of the strongly electron-donating hydroxyl group counteracts this effect by increasing electron density on the ring, thus making SNAr reactions less favorable than on rings without such a donating group.

When SNAr reactions do occur, they proceed via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The regioselectivity of the substitution—whether the chlorine at C2 or C5 is replaced—would depend on the specific reaction conditions and the nucleophile used. In related dichlorinated systems, such as 2,4-dichloroquinazolines, substitution is highly regioselective, with primary and secondary amines preferentially attacking the 4-position. nih.gov For this compound, the relative stability of the potential Meisenheimer complex at each position would determine the outcome.

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This can be achieved through both enzymatic and chemical means.

Reductive dehalogenases (RdhAs) are enzymes, often containing cobalamin and iron-sulfur clusters, that catalyze the reductive removal of halogens from organohalide compounds, a process known as organohalide respiration. semanticscholar.org While these enzymes are crucial for the bioremediation of many halogenated pollutants, studies on their activity with this compound are limited. In fact, research on a self-sufficient reductive dehalogenase (RdhA) showed that it had no measurable dehalogenation activity towards the isomeric 3,5-dichloro-4-hydroxybenzoic acid, suggesting that not all chlorinated phenolic acids are viable substrates for every RdhA. semanticscholar.org

However, other enzymatic pathways exist for the degradation of related compounds. For instance, the bacterium Alcaligenes denitrificans NTB-1 has been shown to reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate (B1228818) under aerobic conditions. nih.gov Furthermore, the degradation of 2,5-dichlorobenzoic acid (the non-hydroxylated analog) can be initiated by 2-halobenzoate-1,2-dioxygenase, which converts it to 4-chlorocatechol. researchgate.net This indicates that while a specific reductive dehalogenase might not act on this compound, other microbial enzymes could potentially degrade it.

Chemical methods can also be employed for reductive dehalogenation. These typically involve catalysts like palladium on carbon (Pd/C) with a hydrogen source or other reducing agents. While direct studies on this compound are scarce, unexpected product formation can occur under certain conditions, often involving initial oxidation.

For example, the oxidation of the hydroxyl group in this compound would likely yield a quinone-like intermediate. The reaction of a related compound, 2,5-dichloro-1,4-benzoquinone, with the amine pyrrolidine (B122466) was found to unexpectedly produce 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone as the major product, rather than a simple substitution of the two chlorine atoms. researchgate.net This suggests that if this compound were to undergo oxidation during a reaction, subsequent reactions with nucleophiles could lead to complex and unanticipated molecular structures.

Oxidation Reactions and Derived Product Formation

The phenolic hydroxyl group makes this compound susceptible to oxidation. The electrochemical oxidation of the related compound 2,5-dihydroxybenzoic acid proceeds via the formation of a quinone, which is a reactive intermediate. nih.gov It is highly probable that the oxidation of this compound would similarly form a benzoquinone derivative. These quinones are electrophilic and can participate in subsequent reactions, such as Michael additions, if a suitable nucleophile is present. nih.gov

Furthermore, studies on the pyrolysis of 4-hydroxybenzoic acid have shown that it can undergo condensation and polymerization. osti.gov This suggests that under oxidative conditions, this compound could potentially form oligomeric or polymeric materials through reactions involving the carboxyl and hydroxyl groups. osti.gov

Acid-Base Equilibria and Protonation States in Different Media

This compound possesses two acidic protons: one from the carboxylic acid group (-COOH) and one from the phenolic hydroxyl group (-OH). The carboxylic acid is substantially more acidic than the phenol (B47542). The acidity of both groups is enhanced by the presence of the two electron-withdrawing chlorine atoms, which help to stabilize the resulting conjugate bases.

The protonation state of the molecule is dependent on the pH of the surrounding medium.

In strongly acidic media (low pH): Both the carboxylic acid and the hydroxyl group will be fully protonated, and the molecule will be in its neutral form.

In moderately acidic to neutral media: The more acidic carboxylic acid group will deprotonate first to form a carboxylate anion (-COO⁻). The molecule will exist as a monoanion.

In alkaline or basic media (high pH): The phenolic hydroxyl group will also deprotonate, resulting in a dianion with both a carboxylate and a phenoxide group.

The stabilization of the carboxylate anion in 2-hydroxybenzoic acid via intramolecular hydrogen bonding is a known phenomenon that increases its acidity (the "ortho effect"). quora.com In this compound, a similar intramolecular hydrogen bond between the 4-hydroxy group and an oxygen of the carboxylate is not possible due to their para relationship. However, the strong inductive effect of the two chlorine atoms is expected to significantly increase the acidity of the carboxylic acid group compared to unsubstituted 4-hydroxybenzoic acid. ebi.ac.uk

Interactive Table: Protonation States of this compound

| pH Range | Dominant Species | Charge | Structural Formula |

| pH < pKa₁ | Neutral Acid | 0 | This compound |

| pKa₁ < pH < pKa₂ | Carboxylate Monoanion | -1 | 2,5-dichloro-4-hydroxybenzoate |

| pH > pKa₂ | Phenoxide Dianion | -2 | 2,5-dichloro-4-oxidobenzoate |

Investigations into Molecular Level Biological Interactions and Mechanistic Biology Non Clinical Focus

Enzyme Inhibition and Activation Studies (In Vitro and In Silico)

The unique structural characteristics of 2,5-Dichloro-4-hydroxybenzoic acid, a di-chlorinated derivative of 4-hydroxybenzoic acid, have prompted investigations into its potential as a modulator of enzyme activity. These studies, conducted through both laboratory experiments (in vitro) and computational modeling (in silico), aim to elucidate the specific interactions between the compound and various enzymes.

Ligand Binding Studies with Bacterial Enzymes (e.g., HsaD in Mycobacterium tuberculosis)

While specific ligand binding studies of this compound with HsaD in Mycobacterium tuberculosis are not extensively detailed in the public domain, the broader context of hydroxybenzoic acid derivatives in mycobacterial pathways is an active area of research. For instance, p-hydroxybenzoic acid is a known precursor for important virulence factors in Mycobacterium tuberculosis. The enzyme Rv2949c, a chorismate pyruvate-lyase, is responsible for synthesizing p-hydroxybenzoic acid in this organism. nih.gov The study of how halogenated analogs like this compound might interact with such enzymes is a logical extension of this research, aiming to explore potential inhibitory effects that could disrupt essential biosynthetic pathways.

Structure-Activity Relationship (SAR) Elucidation for Specific Biochemical Pathways

The structure-activity relationship (SAR) for halogenated benzoic acid derivatives is a critical area of investigation for understanding their biological effects. The presence and position of chlorine atoms on the aromatic ring, as seen in this compound, can significantly influence the compound's electronic properties, lipophilicity, and steric profile. These factors, in turn, dictate its binding affinity and inhibitory potency against specific enzymes. While detailed SAR studies for this compound are not broadly published, research on similar chlorinated compounds provides a framework for understanding these relationships. For example, studies on other dichlorinated aromatic compounds have demonstrated that the specific substitution pattern is crucial for their biological activity, including antimicrobial and anticancer effects. mdpi.com

Interactions with Microbial Activity and Enzyme Systems

The impact of chlorinated phenolic compounds on microbial life is a subject of significant interest. These compounds can interfere with various microbial processes by targeting key enzyme systems. For instance, derivatives of 2,5-dichloro-4-aminophenol, a closely related compound, are used as intermediates in the synthesis of lufenuron, a pesticide that inhibits chitin (B13524) synthesis in insects. innospk.com This suggests that the core structure of dichlorinated phenols can be a scaffold for developing agents that disrupt microbial or invertebrate enzyme systems. Research into the antimicrobial properties of derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has shown structure-dependent activity against Gram-positive pathogens. mdpi.com

Exploration of Molecular Targets via Fragment-Based Ligand Discovery

Fragment-based ligand discovery (FBLD) is a modern approach in drug discovery that utilizes small, low-complexity molecules, or "fragments," to identify binding sites on biological targets. nih.govtaylorandfrancis.com These fragments can then be elaborated into more potent and specific ligands. taylorandfrancis.com Halogenated aromatic compounds like this compound are valuable components of fragment libraries due to their defined structural features and potential for specific interactions. The chlorine atoms can form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity and selectivity. The exploration of such fragments against various protein targets, including those in pathogenic organisms, is a key strategy for identifying novel inhibitors. rsc.orgrsc.org

Modulation of Cellular Processes (e.g., cyclin-dependent kinase inhibition, excluding therapeutic claims)

While direct evidence for the modulation of cyclin-dependent kinases (CDKs) by this compound is limited, the study of similar chlorinated compounds provides a basis for potential investigation. For example, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB), another dichlorinated molecule, is a known inhibitor of the transcriptional CDKs 7 and 9. nih.gov This inhibition can induce apoptosis in both normal and leukemic cells. nih.gov The investigation of whether this compound or its derivatives could exert similar effects on cell cycle regulation through CDK inhibition remains an area for future research.

Environmental Transformation and Bioremediation Research Focused on 2,5 Dichloro 4 Hydroxybenzoic Acid

Photolytic Degradation Pathways under Simulated Environmental Conditions

While direct studies on the photolytic degradation of 2,5-dichloro-4-hydroxybenzoic acid are not extensively documented, research on structurally similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenol (B122985) (2,4-DCP), provides insights into potential degradation mechanisms. waterandwastewater.comup.pt Photodegradation in aqueous environments is often initiated by the absorption of ultraviolet (UV) radiation, leading to the generation of highly reactive species like hydroxyl radicals. up.pt These radicals can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring cleavage.

For instance, the photocatalytic degradation of 2,4-D has been shown to be effective using catalysts like titanium dioxide (TiO2), which, upon UV irradiation, generates electron-hole pairs that facilitate the formation of reactive oxygen species. researchgate.net These species then mineralize the organic compound, ultimately breaking it down into carbon dioxide and water. waterandwastewater.com The degradation of 2,4-DCP has also been demonstrated using silver halide-based photocatalysts under both UV and visible light, with degradation proceeding through a pseudo-first-order kinetic model. waterandwastewater.comup.pt It is plausible that this compound undergoes similar photolytic degradation pathways, involving initial hydroxylation and dechlorination steps, although the specific intermediates and reaction kinetics would need to be experimentally determined.

Microbial Degradation and Biotransformation Mechanisms

Microbial activity is a key driver in the breakdown of halogenated aromatic compounds in soil and water. Microorganisms have evolved diverse enzymatic systems to utilize these compounds as sources of carbon and energy, often leading to their complete mineralization.

Research has identified this compound as a key intermediate in the microbial degradation of the benzonitrile (B105546) herbicide chloroxynil (3,5-dichloro-4-hydroxybenzonitrile). Soil actinobacteria, such as species of Rhodococcus and Nocardia, have been shown to hydrolyze chloroxynil to this compound.

In the broader context of chlorinated benzoic acid degradation, the initial steps often involve hydroxylation and dehalogenation. For example, the degradation of 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid is known to proceed through the formation of 4-chlorocatechol. pharmaron.com The degradation of 2,4-D by the fungus Aspergillus niger can produce intermediates like 2,5-dichloro-4-hydroxyphenylacetic acid and 2,4-dichloro-5-hydroxyphenylacetic acid through the hydroxylation of the aromatic ring. researchgate.net

Table 1: Microbial Degradation of Benzonitrile Herbicides and Formation of Benzoic Acid Metabolites

| Original Compound | Degrading Microorganism(s) | Identified Intermediate/Product |

| Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) | Rhodococcus sp., Nocardia sp. | This compound |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aspergillus niger | 2,5-dichloro-4-hydroxyphenylacetic acid |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aspergillus niger | 2,4-dichloro-5-hydroxyphenylacetic acid |

The biotransformation of benzonitrile herbicides to their corresponding benzoic acids is catalyzed by nitrilase enzymes. These enzymes facilitate the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid group (-COOH).

Another critical class of enzymes in the degradation of halogenated aromatic compounds is the cytochrome P450 monooxygenases. nih.gov These enzymes are involved in the initial oxidative attack on the aromatic ring, often leading to hydroxylation and making the compound more susceptible to further degradation. nih.gov The involvement of cytochrome P450 has been confirmed in the degradation of various chlorobenzoates by the fungus Lentinus (Panus) tigrinus. nih.gov Inhibition studies have shown that the degradation of these compounds is dependent on NADPH and can be hindered by cytochrome P450 inhibitors, confirming the enzyme's role in the initial degradation steps. nih.gov While direct evidence for this compound is pending, it is highly probable that cytochrome P450 enzymes play a role in its further breakdown.

Biodegradation assays using microbial consortia from soil and wastewater are essential for understanding the environmental fate of compounds like this compound. Studies on soils with a history of exposure to the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) have shown that the microbial communities in these soils are adapted to degrade the herbicide and its metabolites, such as 2,6-dichlorobenzamide (B151250) (BAM) and 2,6-dichlorobenzoic acid. epa.gov This suggests that microbial populations can adapt to metabolize chlorinated aromatic compounds.

Denitrifying enrichment cultures from various sediments and soils have demonstrated the ability to degrade monochlorinated benzoic acids, with the position of the halogen substituent influencing the degradation rate. nih.gov In wastewater treatment, the removal of benzoic acids is a critical step, and processes are often designed to handle these types of aromatic carboxylic acids. While specific assays for this compound are not widely reported, the existing literature on similar compounds indicates that its degradation potential in soil and wastewater environments is high, particularly in environments with a history of contamination with similar pollutants. epa.govnih.gov

Environmental Fate Modeling (Excluding Specific Ecotoxicity Values)

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models integrate data on a chemical's physical and chemical properties with information about the environmental compartments (air, water, soil, sediment) to estimate its movement and transformation. For halogenated aromatic compounds like this compound, key parameters in these models include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which influences its tendency to adsorb to soil and sediment.

Models such as GLOBAL-FATE have been developed to predict the environmental concentrations of various chemicals at a global scale. These models account for processes like hydrolysis, photolysis, and biodegradation. The persistence and transport of such compounds are influenced by their resistance to degradation and their partitioning behavior between different environmental media. While specific models for this compound are not detailed in the literature, the principles applied to other chlorinated benzoic acids and persistent organic pollutants would be applicable.

Potential for Bioremediation Strategies for Halogenated Aromatics

The study of the degradation of this compound and related compounds provides valuable insights for the development of bioremediation strategies for sites contaminated with halogenated aromatics. Bioremediation, which utilizes microorganisms to break down pollutants, is often a more cost-effective and environmentally friendly alternative to traditional physical or chemical treatments.

Understanding the microbial pathways and the enzymes involved in the degradation of these compounds allows for the optimization of bioremediation processes. For example, bioaugmentation, which involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site, can enhance the removal of pollutants. The isolation of bacterial strains that can degrade chlorinated benzoic acids under various conditions, including anaerobic and denitrifying environments, expands the toolkit for in-situ bioremediation. nih.gov Furthermore, the knowledge of metabolic intermediates like this compound is crucial for monitoring the progress of bioremediation and ensuring the complete mineralization of the parent pollutant without the accumulation of potentially harmful byproducts.

Applications in Advanced Materials Science and Polymer Chemistry

Incorporation into Polymeric Structures

The bifunctional nature of 2,5-Dichloro-4-hydroxybenzoic acid allows it to act as a monomer unit in the formation of various polymeric structures, most notably aromatic polyesters.

Aromatic polyesters are a class of polymers known for their high thermal stability and mechanical strength. They can be synthesized through the polycondensation of hydroxybenzoic acids. The process typically involves the self-condensation of a single monomer that contains both a hydroxyl and a carboxylic acid (or ester) group.

For halogenated hydroxybenzoic acids, a common method is bulk polycondensation using acetic anhydride (B1165640). This process first involves the acetylation of the phenolic hydroxyl group, followed by a high-temperature condensation reaction where acetic acid is eliminated, leading to the formation of ester linkages between the monomer units. While specific studies detailing the polycondensation of this compound are not prevalent, research on the closely related 3,5-dichloro-4-hydroxybenzoic acid provides significant insight into the reaction. In these studies, bulk condensation with acetic anhydride yielded polyesters with a high degree of polymerization, demonstrating the viability of this method for chlorinated monomers. researchgate.net The reaction proceeds at elevated temperatures, often between 320°C and 350°C, to achieve high molecular weight polymers. researchgate.net

Below is a table summarizing typical findings from the polycondensation of a substituted hydroxybenzoic acid, which serves as a model for the expected reaction of the 2,5-dichloro isomer.

Table 1: Representative Polycondensation Data for Dichloro-4-hydroxybenzoic Acid Analogues This data is based on studies of the 3,5-dichloro-4-hydroxybenzoic acid isomer and is presented as a predictive model.

| Monomer | Condensing Agent | Reaction Type | Yield | Polymer Properties |

|---|

The presence and position of halogen substituents on the aromatic ring of a hydroxybenzoic acid monomer have a profound impact on both the polymerization process and the properties of the resulting polyester.

The chlorine atoms in this compound exert significant electronic and steric effects. Their electron-withdrawing inductive effect can influence the reactivity of the hydroxyl and carboxyl groups, which can alter the kinetics of the polycondensation reaction. wikipedia.org Studies on various substituted 4-hydroxybenzoic acids have shown that the average degrees of polymerization vary greatly depending on the nature of the substituents. researchgate.net

Once incorporated into a polymer chain, the halogen atoms modify the material's properties in several key ways:

Thermal Stability: Halogenated aromatic polymers often exhibit enhanced thermal stability and flame retardancy. The carbon-chlorine bond can contribute to char formation upon heating, which acts as a thermal insulator and barrier to flammable gases.

Chemical Resistance: The bulky chlorine atoms can shield the ester linkages from chemical attack, potentially increasing the polymer's resistance to hydrolysis and other degradation pathways.

Intermolecular Interactions: Chlorine substituents increase the lipophilicity and polarity of the polymer chain. researchgate.netnih.gov This alters intermolecular forces, affecting chain packing, solubility, and compatibility with other materials. The increased lipophilicity can lead to stronger interactions within the polymer matrix, potentially increasing stiffness and the glass transition temperature. researchgate.net

Mechanical Properties: The introduction of chlorine atoms can increase the stiffness of the polymer backbone. researchgate.net This can lead to materials with a higher modulus but potentially lower ductility compared to their non-halogenated counterparts.

Table 2: General Influence of Halogen Substituents on Polyester Properties

| Property | Effect of Halogenation | Rationale |

|---|---|---|

| Thermal Stability | Generally Increased | Promotion of char formation; higher bond dissociation energy of C-Cl vs. C-H in some contexts. |

| Flame Retardancy | Increased | Halogens can act as radical scavengers in the gas phase during combustion. |

| Solubility | Modified | Increased lipophilicity and polarity alter interactions with solvents. |

| Glass Transition (Tg) | Generally Increased | Restricted chain mobility due to steric hindrance and stronger intermolecular forces. |

| Stiffness/Modulus | Generally Increased | Increased rigidity of the polymer backbone. |

Design of Functional Materials Utilizing this compound Moieties

The specific arrangement of functional groups and chlorine atoms on the this compound moiety makes it a candidate for designing specialized functional materials. By incorporating this unit into larger structures, materials with tailored properties can be engineered.

Furthermore, the high chlorine content of polymers derived from this monomer suggests potential use in creating inherently flame-retardant materials. Instead of using halogenated additives that can leach out over time, incorporating the flame-retardant element directly into the polymer backbone provides a permanent and more environmentally stable solution.

Advanced Analytical Techniques in the Research of 2,5 Dichloro 4 Hydroxybenzoic Acid

Chromatographic Method Development and Validation for Research Purposes

Chromatography stands as a cornerstone for the separation and analysis of chemical compounds. For a molecule like 2,5-Dichloro-4-hydroxybenzoic acid, with its polar functional groups, both high-performance liquid chromatography and gas chromatography offer robust analytical solutions, each with specific applications and requirements.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging a nonpolar stationary phase and a polar mobile phase to achieve separation.

Method Development Insights: The development of a reliable HPLC method for this compound involves the careful selection of a column, mobile phase, and detector. C18 columns are widely used for their ability to separate a broad range of aromatic acids. longdom.org The mobile phase typically consists of an aqueous component, often with a buffer or acid modifier like phosphoric acid or formic acid to control the ionization of the carboxylic acid and phenolic hydroxyl groups, and an organic modifier such as acetonitrile (B52724) or methanol. vu.edu.auunipi.itekb.eg Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to ensure the efficient elution of the target compound while separating it from potential impurities. longdom.org

Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which provides high sensitivity for aromatic compounds. longdom.orgunipi.it Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), is crucial to ensure the method is accurate, precise, linear, and robust. longdom.orgekb.eg

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 or Biphenyl, 4.6 x 150-250 mm, 5 µm | vu.edu.auekb.eghelixchrom.com |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid | longdom.orgvu.edu.au |

| Mobile Phase B | Acetonitrile or Methanol | vu.edu.auekb.eg |

| Elution Mode | Gradient or Isocratic | vu.edu.auhelixchrom.com |

| Flow Rate | 0.5 - 1.0 mL/min | longdom.org |

| Detection | UV/DAD at ~230-280 nm | longdom.orghelixchrom.com |

| Column Temperature | 25 - 35 °C | longdom.org |

Gas Chromatography (GC) for Volatile Derivatives

Due to its polarity and low volatility, this compound is not directly suitable for gas chromatography (GC) analysis. Therefore, a derivatization step is required to convert the polar hydroxyl and carboxylic acid groups into more volatile and thermally stable functional groups. A common approach is silylation, where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. drugbank.comnist.gov

Once derivatized, the resulting volatile compound can be analyzed by GC. The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5%-phenyl-95%-dimethylpolysiloxane phase. drugbank.com The temperature of the GC oven is programmed to increase gradually, allowing for the separation of the derivatized analyte from other components in the sample. Detection is often performed with a Flame Ionization Detector (FID), which offers good sensitivity for organic compounds. nih.gov

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. After derivatization and separation by GC as described above, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the molecular ion peak and a characteristic fragmentation pattern, serves as a chemical fingerprint for the compound's identification. researchgate.net For the TMS derivative of a related compound, 4-hydroxybenzoic acid, characteristic ions are observed that confirm its structure. drugbank.comnist.gov A similar approach would be highly effective for the structural confirmation of derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that allows for the direct analysis of this compound in complex matrices without the need for derivatization. vu.edu.au After separation by HPLC, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the analyte is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even at very low concentrations. vu.edu.auresearchgate.net For other hydroxybenzoic acids, the characteristic loss of a CO2 group (44 Da) from the carboxylic acid is a common fragmentation pathway used for detection. researchgate.netresearchgate.net

Electrochemical Methods for Compound Detection and Characterization

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of this compound. These techniques are based on the oxidation or reduction of the analyte at an electrode surface. The phenolic hydroxyl group in this compound is electrochemically active and can be oxidized.

The development of an electrochemical sensor for this compound would likely involve voltammetric techniques, such as cyclic voltammetry or square wave voltammetry. These methods measure the current response of the analyte to a changing applied potential. For closely related compounds like 2,4-dichlorophenol (B122985), electrochemical sensors have been successfully fabricated. researchgate.net These sensors often utilize modified electrodes, for instance, a glassy carbon electrode modified with nanoparticles, to enhance the catalytic activity towards the oxidation of the analyte, thereby improving the sensitivity and selectivity of the detection. researchgate.net The oxidation peak current would be proportional to the concentration of this compound, allowing for its quantification.

Application of Molecularly Imprinted Polymers (MIPs) for Selective Extraction and Analysis

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This "molecular memory" makes them highly valuable for the selective extraction of a compound from a complex sample matrix, a technique known as molecularly imprinted solid-phase extraction (MISPE).

The synthesis of MIPs for this compound would involve the following key components:

Template: this compound itself.

Functional Monomer: A molecule capable of interacting with the functional groups of the template, such as acrylic acid or methacrylic acid, which can form hydrogen bonds with the hydroxyl and carboxyl groups. asianpubs.org

Cross-linker: A compound like ethylene (B1197577) glycol dimethacrylate (EGDMA) that forms the polymeric matrix around the template-monomer complex. asianpubs.org

Initiator and Porogen: A radical initiator to start the polymerization and a solvent (porogen) to control the morphology of the polymer.

After polymerization, the template molecule is removed, leaving behind cavities that are complementary in size, shape, and functionality to this compound. These MIPs can then be used as a sorbent in solid-phase extraction to selectively capture the target analyte from a sample, while other matrix components pass through. This selective pre-concentration significantly enhances the accuracy and sensitivity of subsequent chromatographic or other analytical measurements. nih.govnih.gov The performance of MIPs is often evaluated by comparing their binding capacity to that of non-imprinted polymers (NIPs), which are synthesized without the template molecule. asianpubs.org

| Component | Example Material | Function | Reference |

|---|---|---|---|

| Template Molecule | p-Hydroxybenzoic acid | Creates specific recognition sites | asianpubs.org |

| Functional Monomer | Acrylic acid / Methacrylic acid | Interacts with the template via non-covalent bonds | asianpubs.org |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Forms the rigid polymer structure | asianpubs.org |

| Polymerization Method | Precipitation polymerization | Controls polymer particle size and shape | asianpubs.org |

Future Research Directions and Emerging Paradigms for 2,5 Dichloro 4 Hydroxybenzoic Acid

Exploration of Novel, Green Synthetic Pathways and Sustainable Chemistry Principles

The current synthesis of 2,5-Dichloro-4-hydroxybenzoic acid and related compounds often involves multi-step processes with potentially harsh reagents. A significant future direction lies in the development of "green" and sustainable synthetic routes. This involves adhering to the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous chemical syntheses. acs.org

Future research will likely focus on:

Biocatalysis and Enzymatic Transformations: Utilizing enzymes to carry out specific reactions can offer high selectivity and reduce the need for protecting groups, a key principle of green chemistry. acs.org For instance, research into enzymes like pen-acylase for antibiotic synthesis has demonstrated the potential for cleaner industrial processes. acs.org Exploring similar enzymatic routes for the synthesis or modification of this compound could lead to more environmentally benign production methods.

Water as a Solvent: Shifting from organic solvents to water is a cornerstone of green chemistry. osti.gov Future synthetic strategies will aim to develop water-based reaction systems for the production of this compound and its derivatives.

Renewable Feedstocks: Investigating the production of precursors from renewable biomass sources is a critical area. For example, p-hydroxybenzoic acid (pHBA) can be derived from lignin (B12514952) in plant biomass. osti.govresearchgate.net Research could explore pathways to convert biomass-derived precursors into this compound.

Deeper Mechanistic Understanding of Molecular Interactions and Reactivity in Complex Systems

A thorough understanding of how this compound interacts with other molecules and behaves in complex environments is crucial for predicting its fate and designing new applications. Future research in this area will likely involve a combination of experimental and computational approaches.

Key areas of investigation include:

Reaction Kinetics and Pathways: Detailed studies on the reaction kinetics and degradation pathways of this compound in various media are needed. This includes understanding how factors like pH, temperature, and the presence of other chemicals influence its reactivity.

Computational Modeling: In silico approaches, such as molecular docking and density functional theory (DFT) calculations, can provide valuable insights into the non-covalent interactions of this compound with biological macromolecules like DNA and proteins. mdpi.com These studies can help predict binding affinities and interaction modes, guiding the design of molecules with specific biological activities.

Spectroscopic Analysis: Advanced spectroscopic techniques will be instrumental in elucidating the structural changes and intermediate products that form during the reactions of this compound.

Integration of Multi-Omics Approaches in Biological Interaction Studies

To fully comprehend the biological implications of this compound, future research will need to move beyond single-endpoint analyses and embrace a more holistic, systems-level perspective. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this.

Future research directions include:

Transcriptomics and Metabolomics: Analyzing changes in gene expression (transcriptomics) and metabolite profiles (metabolomics) in organisms exposed to this compound can reveal the metabolic pathways and cellular processes it affects. For example, studies on flowering Chinese cabbage have used transcript-metabolite correlation networks to understand how chemical treatments affect flavonoid biosynthesis. nih.gov

Identifying Biomarkers of Exposure and Effect: Multi-omics data can be used to identify specific molecular signatures (biomarkers) that indicate exposure to this compound and its potential biological effects.

Understanding Microbial Interactions: Investigating how this compound influences the composition and function of microbial communities is crucial, especially in environmental contexts.

Advanced Material Design and Functionalization for Targeted Scientific Applications

The unique chemical structure of this compound makes it an attractive building block for the design of advanced materials with tailored properties. Future research will focus on incorporating this molecule into novel materials for a range of scientific and technological applications.

Potential areas for exploration include:

Polymer Chemistry: The synthesis of novel polymers incorporating this compound or its derivatives could lead to materials with enhanced thermal stability, conductivity, or specific recognition capabilities. For instance, hybrid nanocomposites based on poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) have been synthesized and studied for their structural and electrical properties. mdpi.com

Nanomaterial Functionalization: this compound can be used to functionalize the surface of nanoparticles, creating "green" synthesized nanomaterials with specific functionalities for applications in catalysis, sensing, or biomedicine. nih.gov

Supramolecular Assemblies: Exploring the self-assembly of this compound and its derivatives into well-defined supramolecular structures could open up possibilities for creating new functional materials with applications in areas like drug delivery or molecular recognition.

Role in Environmental Cycles of Halogenated Organic Compounds

Chlorinated benzoic acids, including this compound, are known environmental contaminants that can arise from the degradation of polychlorinated biphenyls (PCBs) and certain herbicides. oup.com Understanding the environmental fate and transport of this compound is therefore of paramount importance.

Future research in this area will focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.